molecular formula C17H21NS B13560715 N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine

N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine

Cat. No.: B13560715
M. Wt: 271.4 g/mol
InChI Key: DWSHMNMYXHMEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Thiophen-3-yl)phenyl]methyl}cyclohexanamine is a cyclohexanamine derivative featuring a benzyl substituent at the para position of the benzene ring, which is further substituted with a thiophen-3-yl group.

Properties

Molecular Formula

C17H21NS

Molecular Weight

271.4 g/mol

IUPAC Name

N-[(4-thiophen-3-ylphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C17H21NS/c1-2-4-17(5-3-1)18-12-14-6-8-15(9-7-14)16-10-11-19-13-16/h6-11,13,17-18H,1-5,12H2

InChI Key

DWSHMNMYXHMEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, 4-(thiophen-3-yl)benzaldehyde. This can be achieved through the reaction of thiophene-3-carboxaldehyde with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.

    Reductive Amination: The intermediate 4-(thiophen-3-yl)benzaldehyde is then subjected to reductive amination with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiophene ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity and Molecular Complexity

The target compound’s distinguishing feature is the thiophen-3-yl group, a sulfur-containing heterocycle. This contrasts with similar cyclohexanamine derivatives documented in the evidence, which exhibit substituents such as:

  • Oxadiazole rings (e.g., compounds 55 and 56 in ) .
  • Trifluoromethoxy groups (e.g., MV042 and MV043 in ) .
  • Bicyclic systems (e.g., bicyclo[1.1.1]pentane in compound 53) .

Molecular Weight and Formula

Based on structural analysis, the target compound’s molecular formula is estimated as C₁₈H₂₂NS (molecular weight ≈ 284.44 g/mol). This is lighter than analogs like compound 49 (C₂₅H₃₄N₂O₂S, MW = 427.24 g/mol) but heavier than MV042 (C₁₅H₂₀F₃NO, MW = 287.33 g/mol) .

Physicochemical and Spectral Properties

Physical State and Stability

Compounds with rigid substituents (e.g., adamantane in compound 52) often form solids, while flexible analogs (e.g., compound 50) remain oils .

Spectral Characterization

Key techniques for structural validation include:

  • ¹H/¹³C NMR : Used extensively for analogs (e.g., compound 53’s bicyclo[1.1.1]pentane signals at δ 2.1–2.3 ppm) .
  • HRMS : Critical for confirming molecular weight, as seen for MV042 (observed m/z = 287.32795) .

Data Tables: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Yield Physical State Reference
Target Compound C₁₈H₂₂NS 284.44 (calculated) 4-(Thiophen-3-yl)benzyl N/A N/A -
Compound 53 C₂₀H₂₅NO₂ 311.19 Bicyclo[1.1.1]pentane 75% Pale yellow solid
Compound 49 C₂₅H₃₄N₂O₂S 427.24 1-Tosylpiperidin-4-yl N/A Colorless oil
MV042 C₁₅H₂₀F₃NO 287.33 2-(Trifluoromethoxy)ethyl N/A N/A
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Bis-cyclohexylamine N/A Multi-constituent

Discussion of Isomerism and Conformational Effects

  • Geometric Isomerism: Analog 4,4'-methylenebis(cyclohexylamine) exhibits trans-trans, cis-cis, and cis-trans isomers, impacting its reactivity .
  • Stereochemical Complexity : Compounds like 55 and 56 () exist as enantiomeric mixtures, necessitating chiral resolution . The target compound lacks chiral centers, simplifying purification.

Biological Activity

N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

1. Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which may be attributed to its structural features that allow interaction with microbial targets.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory potential, indicating possible therapeutic applications in inflammatory diseases.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through its thiophene and phenyl groups. These interactions may modulate various biological pathways, leading to observed pharmacological effects. Further research is needed to clarify these molecular interactions and their implications for therapeutic use.

3.1 Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeatureBiological Activity
N-{[4-(thiophen-2-yl)phenyl]methyl}cyclohexanamineThiophene at 2-positionSimilar antimicrobial properties
N-{[4-(furan-3-yl)phenyl]methyl}cyclohexanamineFuran ring instead of thiopheneDifferent reactivity profile
N-{[4-(pyridin-3-yl)phenyl]methyl}cyclohexanaminePyridine ring instead of thiophenePotentially different pharmacological effects

The presence of the thiophene ring at the 3-position in this compound may confer distinct electronic and steric properties compared to its analogs, influencing its reactivity and interactions with biological targets.

4.1 Case Studies

Recent studies have highlighted the biological activity of various derivatives related to this compound:

  • Antifungal Activity : A study on related thiazole derivatives demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis, suggesting that structural modifications can enhance biological efficacy. The presence of electronegative substituents was found to improve activity significantly .
  • Antidepressant Potential : Research on nitrogen-containing heterocycles indicated that similar compounds exhibit potent antidepressant activity by acting as norepinephrine reuptake inhibitors and serotonin receptor antagonists, which may provide insights into the potential mood-regulating effects of this compound .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anti-inflammatory therapies. Its unique structural features may facilitate interactions with specific biological targets, warranting further investigation into its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination between 4-(thiophen-3-yl)benzaldehyde and cyclohexanamine, followed by purification via column chromatography. Key parameters include:

  • Temperature control : Maintain 0–5°C during imine formation to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and cyclohexane protons (δ 1.2–2.4 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) with HRMS to distinguish from isomers .
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of the thiophene-phenyl-methylcyclohexanamine scaffold .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer : Prioritize in vitro assays to assess:

  • Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarity to arylcyclohexylamines .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Strategies include:

  • Batch comparison : Re-test synthesized batches with LC-MS-validated purity (>99%) .
  • Assay standardization : Use positive controls (e.g., known receptor agonists/antagonists) and replicate under identical pH/temperature conditions .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-cyclopropyl-4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-amine) to identify trends .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolism predictions .
  • ADMET prediction : Apply SwissADME or ADMETlab 2.0 to estimate logP, blood-brain barrier permeability, and hERG inhibition risks .
  • MD simulations : Simulate binding stability to target receptors (e.g., 5-HT2A_{2A}) over 100-ns trajectories using GROMACS .

Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Thiophene substitution : Replace the 3-thiophenyl group with 2-thiophenyl or furan to alter receptor selectivity .
  • Cyclohexane ring : Introduce halogenated or hydroxyl groups to enhance solubility (e.g., 4-OH-cyclohexane derivatives) .
  • Bioisosteric replacement : Substitute the methylene bridge with sulfonamide or ester groups to optimize metabolic stability .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Optimize continuous-flow reductive amination to reduce reaction time and improve yield .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time .

Methodological Notes for Data Reproducibility

  • Synthesis replication : Always report exact equivalents of reagents, solvent volumes, and stirring rates (e.g., "1.2 equiv NaBH4_4, 20 mL/g solvent ratio") .
  • Data transparency : Share raw NMR spectra and crystallographic data (e.g., CIF files) in supplementary materials .
  • Negative results : Publish unsuccessful synthetic routes (e.g., failed Grignard additions) to guide future work .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.